Cas no 2447-54-3 (Sanguinarine)

サングイナリン(Sanguinarine)は、ベンゾフェナントリジンアルカロイドに分類される天然化合物で、ケシ科植物に由来します。主な特徴として、強力な抗菌・抗炎症作用を持ち、口腔衛生製品や薬用化粧品に応用されます。分子構造中の四級窒素原子が陽イオン性を示し、微生物細胞膜との相互作用により選択的な抗菌効果を発揮します。また、NF-κB経路の抑制を通じて抗炎症作用を呈することがin vitro研究で確認されています。生化学的には、チオール基との反応性やDNAインターカレーション能も報告されており、薬理学的応用の可能性が注目されています。

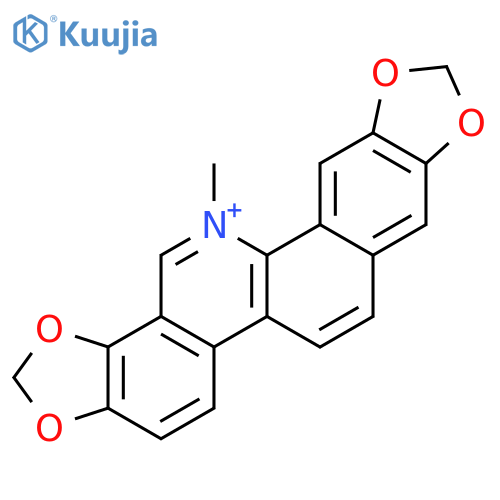

Sanguinarine structure

Sanguinarine 化学的及び物理的性質

名前と識別子

-

- sanguinarine

- 1,3)-Benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium,

- [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium,13-methyl-

- SANGUINARINE (RG)

- Sanguinarium

- Dimethylenedioxy benzphenanthridine

- EINECS 219-503-3

- Pseudochelerythrine

- Sanguinarin

- Sanguinarine Chloride

- sanguninarine

- sanquinarine

- [ "Pseudochelerythrine" ]

- sangvinarin

- Veadent

- Sanguiritrin

- C20H14NO4

- Benzophenanthridine alkaloid

- AV9VK043SS

- DSSTox_RID_80748

- DSSTox_CID_25204

- DSSTox_GSID_45204

- Sangrovit

- y-Chelerythrine

- SR-

- SCHEMBL123241

- IDI1_000495

- DivK1c_000495

- sanguinarium-chloride

- KBio2_000739

- 13-methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium

- 13-methyl-2H,10H-[1,3]dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridinium

- KBioSS_000739

- KBioGR_002542

- Prestwick1_000987

- SPBio_002954

- AB00053789_04

- NCGC00160289-02

- INVGWHRKADIJHF-UHFFFAOYSA-N

- SR-01000075650-7

- NCGC00015959-03

- CCG-205184

- Spectrum5_000635

- EX-A5014

- BRN 3915507

- Tox21_110268

- GTPL11563

- 2447-54-3

- (1,3)BENZODIOXOLO(5,6-C)-1,3-DIOXOLO(4,5-I)PHENANTHRIDINIUM, 13-METHYL-

- HY-N0052

- NCGC00015959-02

- Q-100313

- Spectrum4_001838

- BPBio1_001159

- [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-

- NCGC00015959-05

- s9032

- Pseudochelerythrine;Sanguinarin

- NCGC00015959-16

- HMS1571E15

- pseudo-chelerythrine

- SCHEMBL17131945

- Spectrum_000259

- SR-01000075650

- NCGC00015959-01

- E80766

- CHEBI:17183

- NCGC00015959-09

- Q347392

- NCGC00015959-04

- MLS002154085

- SDCCGMLS-0066612.P001

- SANGUINARINE [WHO-DD]

- 24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.0^{2,10.0^{4,8.0^{14,22.0^{17,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene

- BSPBio_002675

- 13-Methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium nitrate

- NINDS_000495

- HMS2098E15

- CS-3818

- Tox21_110268_1

- compound 1 [PMID: 28621943]

- C06162

- NCGC00160289-01

- FT-0634289

- AB00053789

- AKOS025311557

- KBio2_005875

- SMR001233394

- AC-34836

- SBI-0051077.P003

- 13-Methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium(1+), 9CI

- BSPBio_001053

- CHEMBL417799

- CAS-2447-54-3

- BRD-K66898851-001-03-7

- DTXCID8025204

- (1,3)-Benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium, 13-methyl-

- BCP13614

- 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.0^{2,10}.0^{4,8}.0^{14,22}.0^{17,21}]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21),23-nonaen-24-ium

- Spectrum2_000724

- 13-methyl(1,3)benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium

- 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.0^{2,10}.0^{4,8}.0^{14,22}.0^{17,21}]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaen-24-ium

- KBio2_003307

- UNII-AV9VK043SS

- Prestwick2_000987

- x-Chelerythrine

- 13-Methyl[1,3]benzodioxolo[5,6-C][1,3]dioxolo[4,5-I]phenanthridin-13-Ium

- 24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene

- 13-methyl-2H,10H-(1,3)dioxolo(4,5-i)(1,3)dioxolo(4',5':4,5)benzo(1,2-c)phenanthridinium

- Prestwick0_000987

- 13-Methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium

- NSC765394

- DTXSID0045204

- NSC-765394

- SANGUINARINE [MI]

- BDBM25525

- 5-Methyl-2,3:7,8-bis(methylenedioxy)benzo[c]phenanthridinium(1+)

- cid_5154

- NS00018310

- Lopac-S-5890

- KBio1_000495

- KBio3_002175

- Prestwick3_000987

- SPBio_000648

- Lopac0_001108

- UI5

- Spectrum3_001148

- MLSMR

- BRD-K66898851-003-03-3

- DB-046461

- NCGC00015959-22

- BRD-K66898851-003-02-5

- Sanguinarine

-

- MDL: MFCD00064925

- インチ: 1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1

- InChIKey: INVGWHRKADIJHF-UHFFFAOYSA-N

- ほほえんだ: O1C([H])([H])OC2C([H])=C([H])C3C(C1=2)=C([H])[N+](C([H])([H])[H])=C1C2=C([H])C4=C(C([H])=C2C([H])=C([H])C1=3)OC([H])([H])O4

- BRN: 3915507

計算された属性

- せいみつぶんしりょう: 332.092283g/mol

- ひょうめんでんか: 1

- XLogP3: 4.4

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 回転可能化学結合数: 0

- どういたいしつりょう: 332.092283g/mol

- 単一同位体質量: 332.092283g/mol

- 水素結合トポロジー分子極性表面積: 40.8Ų

- 重原子数: 25

- 複雑さ: 530

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ぶんしりょう: 332.3

- ひょうめんでんか: 1

じっけんとくせい

- 色と性状: Orange needles

- 密度みつど: 1.3463 (rough estimate)

- ゆうかいてん: 205-215°C

- ふってん: 483.53°C (rough estimate)

- 屈折率: 1.5180 (estimate)

- ようかいど: 3.316 mg/L @ 25 °C (est)

- PSA: 40.80000

- LogP: 3.42810

- ようかいせい: 使用できません

Sanguinarine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:UN 1544

- 危険カテゴリコード: 25

- セキュリティの説明: S13; S45

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

- リスク用語:R25

Sanguinarine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S855088-100mg |

Sanguinarine |

2447-54-3 | 98% | 100mg |

¥750.00 | 2022-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X13935-5mg |

Sanguinarine |

2447-54-3 | 98% | 5mg |

¥746.0 | 2024-07-18 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5676-20mg |

Sanguinarine |

2447-54-3 | 98% | 20mg |

¥1468.00 | 2023-09-07 | |

| DC Chemicals | DCX-025-20 mg |

Sanguinarine |

2447-54-3 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2781-50 mg |

Sanguinarine |

2447-54-3 | 99.04% | 50mg |

¥6234.00 | 2022-04-26 | |

| Chengdu Biopurify Phytochemicals Ltd | BP1253-100mg |

Sanguinarine |

2447-54-3 | 98% | 100mg |

$80 | 2023-09-20 | |

| S e l l e c k ZHONG GUO | S9032-1mg |

Sanguinarine |

2447-54-3 | 99.77% | 1mg |

¥794.7 | 2023-09-15 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY067388-10mg |

Sanguinarine, 98%, from Macleaya cordata |

2447-54-3 | 98% | 10mg |

¥975.0 | 2023-09-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-473396-10 mg |

Sanguinarium, |

2447-54-3 | 10mg |

¥1,655.00 | 2023-07-10 | ||

| LKT Labs | S0253-25 mg |

Sanguinarine |

2447-54-3 | ≥98% | 25mg |

$340.70 | 2023-07-10 |

Sanguinarine サプライヤー

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

(CAS:2447-54-3)Sanguinarine

注文番号:CRN0645

在庫ステータス:in stock

はかる:5mg/20mg/50mg

清らかである:≥98%

最終更新された価格情報:Friday, 14 March 2025 10:55

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2447-54-3)Sanguinarine

注文番号:LE1109

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2447-54-3)Sanguinarine

注文番号:LE13316

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:08

価格 ($):discuss personally

Sanguinarine 関連文献

-

Soumitra Hazra,Gopinatha Suresh Kumar RSC Adv. 2015 5 1873

-

Run Hao,Yameng Liu,Rugang Zhong Anal. Methods 2014 6 1059

-

Rose M. Gathungu,John T. Oldham,Susan S. Bird,Carolyn W. T. Lee-Parsons,Paul Vouros,Roger Kautz Anal. Methods 2012 4 1315

-

Vidya Kadam,Aarti S. Kakatkar,Nilotpal Barooah,Suchandra Chatterjee,Achikanath C. Bhasikuttan,Jyotirmayee Mohanty RSC Adv. 2020 10 25370

-

Run Hao,Yameng Liu,Rugang Zhong Anal. Methods 2014 6 1059

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:2447-54-3)SANGUINARINE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:2447-54-3)Sanguinarine

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ